molecular formula C17H12N2O B14289721 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate CAS No. 138308-51-7

2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate

Cat. No.: B14289721
CAS No.: 138308-51-7
M. Wt: 260.29 g/mol
InChI Key: AJJGOLFGGVUXPZ-UHFFFAOYSA-N
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Description

2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a phenylethynyl group, and a prop-1-en-1-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a phenylethynyl-substituted aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive diazonium group.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the diazonium group into an amine group.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nucleophiles (e.g., hydroxide ions, halides) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, the formation of new chemical bonds, and the generation of reactive species that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-phenylprop-1-en-1-olate: Similar structure but lacks the phenylethynyl group.

    2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate: Contains an octa-1,7-diyn-1-yl group instead of the phenylethynyl group.

Uniqueness

2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other diazonium compounds. This uniqueness makes it valuable in specific applications where the phenylethynyl group plays a crucial role.

Properties

CAS No.

138308-51-7

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

2-diazo-1-[2-(2-phenylethynyl)phenyl]propan-1-one

InChI

InChI=1S/C17H12N2O/c1-13(19-18)17(20)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3

InChI Key

AJJGOLFGGVUXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])C(=O)C1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

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